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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzoic acid

Cat. No.: B146876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-5-
nitrobenzoic acid and compares this technique with other common analytical methods used

for structural elucidation. The information presented herein is supported by experimental data

and detailed methodologies to assist researchers in their analytical workflows.

¹H NMR Spectrum Interpretation of 2-Bromo-5-
nitrobenzoic Acid
The structure of 2-Bromo-5-nitrobenzoic acid dictates a specific pattern in its ¹H NMR

spectrum. The benzene ring has three aromatic protons, each in a unique chemical

environment due to the influence of the three different substituents: a carboxylic acid group (-

COOH), a bromine atom (-Br), and a nitro group (-NO₂).

All three substituents are electron-withdrawing, which generally deshields the aromatic protons,

causing their signals to appear at a lower field (higher ppm) than the typical benzene signal at

~7.3 ppm. The extent of this deshielding effect varies depending on the substituent and its

position relative to the proton.

Based on the substituent effects and typical coupling constants in aromatic systems, the

following ¹H NMR spectral data can be anticipated for 2-Bromo-5-nitrobenzoic acid.
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Proton
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)

Integration

H-3 ~8.3 - 8.5 Doublet (d) J_meta ≈ 2-3 Hz 1H

H-4 ~8.1 - 8.3
Doublet of

doublets (dd)

J_ortho ≈ 8-9 Hz,

J_meta ≈ 2-3 Hz
1H

H-6 ~7.8 - 8.0 Doublet (d) J_ortho ≈ 8-9 Hz 1H

-COOH > 10 Broad Singlet (s) - 1H

Interpretation:

H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the

bromine atom. This combination of effects leads to the most significant deshielding, placing

its signal at the lowest field. It is split into a doublet by the meta-coupling with H-4.

H-4: This proton is ortho to the carboxylic acid group and meta to both the bromine and the

nitro group. It will be deshielded and appear as a doublet of doublets due to ortho-coupling

with H-3 and meta-coupling with H-6.

H-6: This proton is ortho to the bromine atom and meta to the carboxylic acid group. It will be

the most shielded of the three aromatic protons and will appear as a doublet due to ortho-

coupling with H-4.

-COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet

at a very low field, typically above 10 ppm. Its broadness is due to hydrogen bonding and

exchange with trace amounts of water in the solvent.

Below is a diagram illustrating the structure of 2-Bromo-5-nitrobenzoic acid and the different

proton environments.

Caption: Structure of 2-Bromo-5-nitrobenzoic acid with labeled proton environments.
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While ¹H NMR is a powerful tool for elucidating the structure of 2-Bromo-5-nitrobenzoic acid,

a comprehensive analysis often involves complementary techniques.
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Technique Information Provided
Expected Data for 2-
Bromo-5-nitrobenzoic Acid

¹³C NMR

Number of unique carbon

environments and their

electronic nature.

- 7 distinct signals are

expected (6 for the aromatic

ring and 1 for the carboxylic

acid).- The carbon attached to

the carboxylic acid group (C1)

will be highly deshielded

(~165-170 ppm).- The carbons

attached to the bromine (C2)

and nitro group (C5) will also

be deshielded.- The remaining

aromatic carbons will appear in

the typical aromatic region

(120-150 ppm).

IR Spectroscopy
Presence of specific functional

groups.

- A broad O-H stretch from the

carboxylic acid (~2500-3300

cm⁻¹).- A strong C=O stretch

from the carboxylic acid

(~1700 cm⁻¹).- Asymmetric

and symmetric N-O stretches

from the nitro group (~1530

and ~1350 cm⁻¹).- C-Br stretch

in the fingerprint region (< 700

cm⁻¹).- C-H stretches from the

aromatic ring (~3000-3100

cm⁻¹).

Mass Spectrometry Molecular weight and

fragmentation pattern.

- A molecular ion peak (M⁺)

corresponding to the molecular

weight of the compound

(C₇H₄BrNO₄). Due to the

presence of bromine, an M+2

peak of nearly equal intensity

will be observed.-

Fragmentation may involve the
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loss of -OH, -COOH, -NO₂,

and Br.

Experimental Protocols
¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of 2-Bromo-5-nitrobenzoic acid is as

follows:

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-5-nitrobenzoic acid in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry

NMR tube. The choice of solvent is critical and should be one in which the compound is fully

soluble.

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400

MHz or higher).

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise

ratio.

Relaxation Delay: A delay of 1-2 seconds between scans is generally sufficient.

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the

aromatic and carboxylic acid proton regions.

Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Analysis: The chemical shifts, integration, and coupling constants of the signals are

determined and assigned to the respective protons in the molecule.
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By combining the detailed interpretation of the ¹H NMR spectrum with data from

complementary techniques like ¹³C NMR, IR spectroscopy, and mass spectrometry,

researchers can confidently confirm the structure of 2-Bromo-5-nitrobenzoic acid.

To cite this document: BenchChem. [A Comparative Guide to the Structural Elucidation of 2-
Bromo-5-nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146876#1h-nmr-spectrum-interpretation-of-2-bromo-
5-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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